N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide
Beschreibung
N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide is a benzamide derivative featuring a thiophene core substituted with an ethyl group at position 5 and a fluorophenyl-piperazinylmethyl moiety at position 2. The compound’s structure integrates a benzamide group, a thiophene ring, and dual pharmacophores (3-fluorophenyl and 4-methylpiperazine), which are critical for modulating biological activity, particularly in targeting central nervous system (CNS) receptors or enzymes .
Eigenschaften
IUPAC Name |
N-[5-ethyl-3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3OS/c1-3-21-17-22(25(31-21)27-24(30)18-8-5-4-6-9-18)23(19-10-7-11-20(26)16-19)29-14-12-28(2)13-15-29/h4-11,16-17,23H,3,12-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAQOJALZGXRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C26H30FN3OS
- Molecular Weight : 463.60 g/mol
The structure features a thiophene ring, a benzamide moiety, and a piperazine derivative, which contribute to its biological properties.
The biological activity of N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide is primarily attributed to its interaction with specific molecular targets, including:
- Receptors : It may act as an antagonist or agonist at various receptors, influencing signaling pathways.
- Enzymes : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways crucial for cellular functions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzamide derivatives. For instance, compounds similar to N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide have demonstrated:
These findings suggest that modifications in the piperazine and fluorophenyl groups can enhance binding affinity and selectivity towards specific cancer targets.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in vitro against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values observed:
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the effects of N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable efficacy against breast cancer cells.
- Case Study on Enzyme Inhibition : Another research focused on the compound's ability to inhibit tyrosinase activity. The findings revealed that it effectively reduced melanin production in B16F10 melanoma cells, suggesting potential applications in skin disorders.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide has favorable absorption and distribution characteristics. However, further toxicity assessments are required to establish safety profiles for clinical use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a class of benzamide-thiophene hybrids. Below is a structural and functional comparison with three analogs (Table 1), followed by detailed analysis.
Table 1: Structural Comparison of Key Analogs
Key Findings from Structural Comparison
Fluorophenyl Position :
- The meta -fluorophenyl group in the target compound (vs. para in Analogs 1 and 2) may influence electronic distribution and steric interactions at binding sites. Meta-substitution often enhances metabolic stability compared to para-substituted analogs .
Analog 1’s 4-(2-hydroxyethyl)piperazine introduces a polar hydroxyl group, which may improve aqueous solubility but reduce blood-brain barrier permeability compared to the methyl group in the target compound .
Core Structure :
- The thiophene-benzamide scaffold (target compound and Analogs 1–2) contrasts with the pyridine-carboxamide core in Analog 3. Thiophene derivatives generally exhibit enhanced π-π stacking interactions in hydrophobic pockets, whereas pyridine analogs may favor polar interactions .
Research Implications
- Pharmacokinetics : The 4-methylpiperazine group in the target compound likely enhances lipophilicity and CNS bioavailability compared to morpholine (Analog 2) .
- Structure-Activity Relationship (SAR) : Para-fluorine substitution (Analog 1) vs. meta-fluorine (target compound) could lead to divergent binding affinities for fluorophenyl-dependent targets like serotonin or dopamine receptors.
- Synthetic Feasibility : The undefined stereochemistry in the target compound suggests opportunities for enantioselective synthesis to optimize activity, as seen in related benzamide drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
